Methyl 4-hydroxy-3-(propan-2-yl)benzoate
Description
Methyl 4-hydroxy-3-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is also known by its IUPAC name, methyl 4-hydroxy-3-isopropylbenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7,12H,1-3H3 |
InChI Key |
DHFMWYPCXCGJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-(propan-2-yl)benzoate typically involves the esterification of 4-hydroxy-3-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(propan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the isopropyl group, making it less hydrophobic.
Methyl 3-(propan-2-yl)benzoate: Lacks the hydroxyl group, reducing its potential antioxidant activity.
Uniqueness
Methyl 4-hydroxy-3-(propan-2-yl)benzoate is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential biological activities compared to its analogs .
Biological Activity
Methyl 4-hydroxy-3-(propan-2-yl)benzoate, also known as isopropyl methylparaben, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxyl group and an isopropyl group, which enhance its solubility and biological activity compared to similar compounds like methyl 4-hydroxybenzoate and methyl 3-(propan-2-yl)benzoate. The structural uniqueness contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Pseudomonas aeruginosa | 100 | |
| Escherichia coli | 75 | |
| Enterococcus faecalis | 60 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound effectively inhibits the growth of these pathogens, demonstrating its potential as a natural preservative or therapeutic agent.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The compound's hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize reactive oxygen species (ROS).
Table 2: Antioxidant Activity Assessed by DPPH Method
The results from the DPPH assay demonstrate that as the concentration of the compound increases, so does its ability to inhibit free radical formation, indicating strong antioxidant potential.
DNA Interaction Studies
Research has also focused on the compound's interaction with DNA, revealing its potential in cancer treatment strategies. The compound exhibits DNA cleavage activity, which could be harnessed for therapeutic applications.
Table 3: DNA Cleavage Activity
The ability of this compound to cleave plasmid DNA at higher concentrations suggests it may have applications in developing anticancer agents that target DNA.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against clinical isolates of MRSA. Results showed a significant reduction in bacterial load, supporting its use in clinical settings for treating resistant infections .
- Antioxidant Mechanism : Another research explored the mechanism by which the compound scavenges free radicals. It was found that the hydroxyl group is essential for its antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
